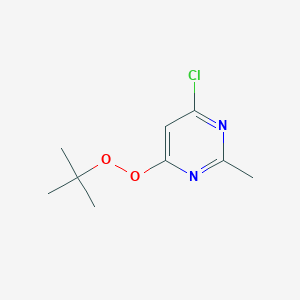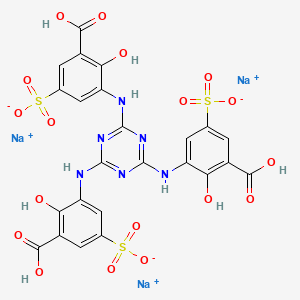![molecular formula C16H11Cl2N3O4S B13757781 Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy- CAS No. 56961-50-3](/img/structure/B13757781.png)
Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a naphthylazo group, which is a derivative of naphthalene, and a sulfonamide group. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide typically involves a multi-step process. The initial step often includes the diazotization of 5,8-dichloro-1-hydroxy-2-naphthylamine, followed by coupling with 4-hydroxybenzenesulfonamide. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes, contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide
- 3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-5-hydroxybenzenesulfonamide
- 4-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-3-hydroxybenzenesulfonamide
Uniqueness
3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chloro and hydroxy groups on the naphthyl ring, along with the sulfonamide group, provides a distinctive set of properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
56961-50-3 |
|---|---|
Fórmula molecular |
C16H11Cl2N3O4S |
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
3-[(5,8-dichloro-1-hydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C16H11Cl2N3O4S/c17-10-3-4-11(18)15-9(10)2-5-12(16(15)23)20-21-13-7-8(26(19,24)25)1-6-14(13)22/h1-7,22-23H,(H2,19,24,25) |
Clave InChI |
YUFGHCYMOGJWDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




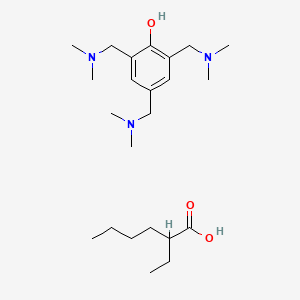
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
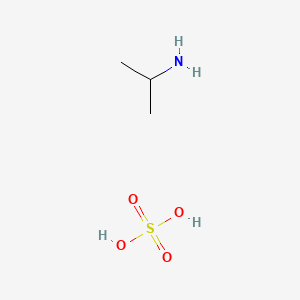
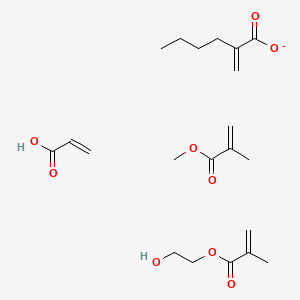

![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)

